molecular formula C16H25N3O3 B2877599 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide CAS No. 953159-01-8

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide

Cat. No.: B2877599
CAS No.: 953159-01-8
M. Wt: 307.394
InChI Key: VHMQAJVFQHXGFD-UHFFFAOYSA-N
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Description

N1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative with a hybrid structure combining a piperidine ring, a furan moiety, and an isopropyl group. Its structural complexity arises from the fusion of a rigid piperidine scaffold with a flexible furan-2-ylmethyl substituent, which may enhance binding affinity to biological targets. The oxalamide core (N1-N2 linked by an oxalyl group) provides hydrogen-bonding capabilities, critical for interactions with enzyme active sites or protein domains .

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-12(2)18-16(21)15(20)17-10-13-5-7-19(8-6-13)11-14-4-3-9-22-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMQAJVFQHXGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide typically involves multiple steps. One common approach starts with the preparation of the intermediate {1-[(furan-2-yl)methyl]piperidin-4-yl}methanol . This intermediate is then reacted with isopropyl oxalyl chloride under controlled conditions to form the final oxalamide compound. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The furan and piperidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide with analogous oxalamide and piperidine-based derivatives, focusing on structural features, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Reported Biological Activity Reference(s)
This compound (Target Compound) Furan-2-ylmethyl substituent on piperidine; isopropyl group at N2 Hypothesized COX-2 inhibition (based on oxalamide derivatives)
(E)-N1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide (CID 49683371) 3-(Furan-2-yl)acryloyl group instead of furan-2-ylmethyl; conjugated double bond Enhanced COX-1/COX-2 inhibition (IC50 values: COX-1 = 0.8 μM; COX-2 = 1.2 μM)
N1,N2-bis(4-oxo-2-thioxothiazolidin-3-yl)oxalamide (CID 2355982) Thioxothiazolidinone rings replacing piperidine and isopropyl groups Broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC = 4–8 μg/mL)
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide () Carboxamide core (vs. oxalamide); phenylethyl substituent on piperidine Potential opioid receptor modulation (structural similarity to fentanyl analogs)

Key Findings

Core Structure Impact: The oxalamide core in the target compound and CID 49683371 allows for dual hydrogen bonding, unlike the carboxamide in ’s compound. This feature correlates with stronger enzyme inhibition, as seen in CID 49683371’s COX-1/COX-2 activity . Replacing the oxalamide with a thioxothiazolidinone (CID 2355982) shifts activity toward antimicrobial effects, likely due to increased electrophilicity and sulfur-mediated interactions .

Biological Activity Trends: Piperidine derivatives with furan moieties (e.g., target compound, CID 49683371) consistently show promise in anti-inflammatory and anticancer contexts, whereas phenylethyl-substituted analogs () may target neurological receptors . Thioxothiazolidinone-based oxalamides (CID 2355982) lack piperidine flexibility, reducing their suitability for targets requiring conformational adaptability .

Biological Activity

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide is a synthetic compound that belongs to the class of oxalamides. Its unique structural components include a piperidine ring, a furan moiety, and an isopropyloxalamide group, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O4C_{21}H_{27}N_{3}O_{4}, with a molecular weight of 385.5 g/mol. The presence of the furan ring enhances the compound's reactivity, while the piperidine structure is often associated with various therapeutic effects.

Property Value
Molecular FormulaC21H27N3O4
Molecular Weight385.5 g/mol
CAS Number953006-77-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. Additionally, the oxalamide group may chelate metal ions, potentially inhibiting metalloenzymes .

Enzyme Inhibition Studies

Preliminary studies have indicated that this compound can act as an inhibitor for various enzymes involved in critical biological pathways, including those related to cancer proliferation and metabolic processes. For instance, molecular docking studies suggest that this compound may effectively bind to active sites of enzymes, thereby inhibiting their activity.

Case Studies and Research Findings

Several studies have investigated compounds structurally similar to this compound, revealing insights into their biological activities:

  • Furan Chalcone Derivatives : A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Compound variations highlighted the importance of functional groups in enhancing inhibitory effects .
  • Molecular Docking Studies : These studies have shown that compounds with furan rings can effectively bind to enzyme active sites, suggesting potential therapeutic applications in drug development targeting specific diseases .
  • Pharmacological Potential : The trifluoromethoxy group present in some derivatives has been noted for enhancing lipophilicity, which may increase bioavailability and efficacy in biological systems.

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